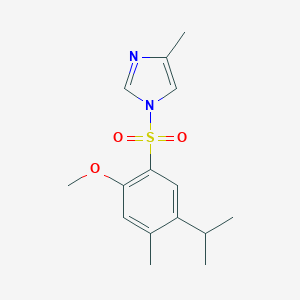
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, also known as SB-203580, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as p38 mitogen-activated protein kinase (MAPK) inhibitors, which are known to play a key role in the regulation of inflammation and immune responses.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the inhibition of p38 MAPK, a key signaling molecule that regulates inflammation and immune responses. p38 MAPK is activated in response to a variety of stimuli, including stress, cytokines, and growth factors, and plays a key role in the production of pro-inflammatory cytokines and chemokines. By inhibiting p38 MAPK, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole reduces the production of these pro-inflammatory molecules and thereby reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to have a number of biochemical and physiological effects in various disease conditions. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce joint inflammation and damage. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole for lab experiments is its specificity for p38 MAPK, which allows researchers to study the role of this signaling molecule in various disease conditions. However, one limitation of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole in animal models may not accurately reflect its effects in humans, and further studies are needed to determine its safety and efficacy in clinical trials.
Direcciones Futuras
There are a number of future directions for the study of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, including its potential use in combination with other drugs for the treatment of various disease conditions. Additionally, further studies are needed to determine its safety and efficacy in clinical trials, particularly in humans. Finally, the development of more specific and potent p38 MAPK inhibitors may lead to the development of more effective therapies for a variety of disease conditions.
Métodos De Síntesis
The synthesis of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the reaction of 4-methylimidazole with 1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can then be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been extensively studied for its potential therapeutic applications in a number of disease conditions, including rheumatoid arthritis, inflammatory bowel disease, and cancer. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are known to play a key role in the pathogenesis of the disease. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
Propiedades
Nombre del producto |
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
|---|---|
Fórmula molecular |
C15H20N2O3S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)13-7-15(14(20-5)6-11(13)3)21(18,19)17-8-12(4)16-9-17/h6-10H,1-5H3 |
Clave InChI |
JPQGNDCQMPXOGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
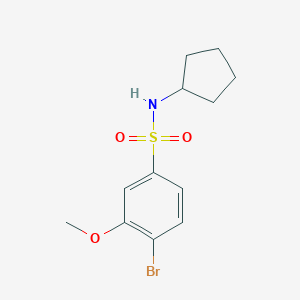


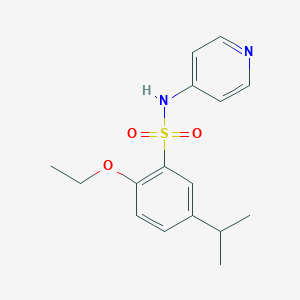


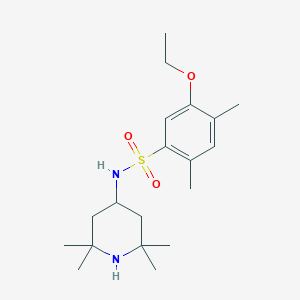

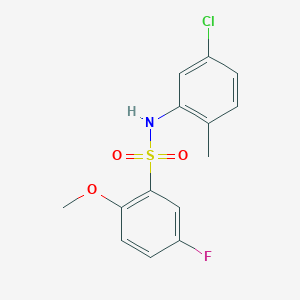
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)